2-((1,4-Diazepan-1-yl)methyl)thiazole
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Overview
Description
2-((1,4-Diazepan-1-yl)methyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a diazepane moiety. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
The synthesis of 2-((1,4-Diazepan-1-yl)methyl)thiazole typically involves the condensation of thiazole derivatives with diazepane. One common method involves the reaction of thiazole-2-carbaldehyde with 1,4-diazepane in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((1,4-Diazepan-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1,4-Diazepan-1-yl)methyl)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-((1,4-Diazepan-1-yl)methyl)thiazole involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to DNA and proteins, affecting their function. The compound may also interact with enzymes, inhibiting or activating their activity, which can lead to various biological effects .
Comparison with Similar Compounds
2-((1,4-Diazepan-1-yl)methyl)thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets this compound apart is the presence of the diazepane ring, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H15N3S/c1-2-10-3-6-12(5-1)8-9-11-4-7-13-9/h4,7,10H,1-3,5-6,8H2 |
InChI Key |
GABSFPMEHKHNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=NC=CS2 |
Origin of Product |
United States |
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